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Cat. No.: B1615071 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for

4-(1-methylethyl)phenyl diphenyl phosphate, a significant organophosphorus compound

utilized as a flame retardant.[1][2] This document is intended for researchers, scientists, and

professionals in drug development and materials science, offering a detailed exploration of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. The causality behind experimental choices and the logic of spectral

interpretation are emphasized to ensure scientific integrity and practical utility.

Molecular Structure and Isomeric Considerations
4-(1-Methylethyl)phenyl diphenyl phosphate (CAS No: 55864-04-5) possesses the chemical

formula C21H21O4P and a molecular weight of 368.36 g/mol .[3][4] The structure,

characterized by a central phosphate ester core bonded to two phenyl groups and one 4-

isopropylphenyl group, is pivotal to its spectroscopic signature. It is important to note that

commercial products of isopropylphenyl diphenyl phosphates are often mixtures of isomers

(ortho-, meta-, and para-substituted isopropylphenyl groups).[5] This guide focuses specifically

on the para-substituted isomer, 4-(1-methylethyl)phenyl diphenyl phosphate.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-(1-
methylethyl)phenyl diphenyl phosphate. The following sections detail the predicted ¹H, ¹³C,

and ³¹P NMR spectra, offering insights into the chemical environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of the target compound is

outlined below. The rationale behind each step is provided to ensure reproducibility and data

integrity.

1. Sample Preparation:

Rationale: Proper sample preparation is critical for obtaining sharp, well-resolved NMR
signals. The choice of solvent is dictated by the analyte's solubility and the need to avoid
signal overlap.
Procedure:

Accurately weigh approximately 10-20 mg of 4-(1-methylethyl)phenyl diphenyl
phosphate.
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common
solvent for non-polar to moderately polar organic compounds and its residual solvent peak is
well-characterized.
If necessary, briefly sonicate the sample to ensure complete dissolution.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

Rationale: Optimization of instrument parameters is essential for maximizing signal-to-noise
and resolution. A high-field NMR spectrometer is recommended for better spectral
dispersion.
Instrument: A 400 MHz (or higher) NMR spectrometer.
¹H NMR:
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
Number of Scans: 16-32 scans for good signal-to-noise.
Relaxation Delay (d1): 1-2 seconds.
Acquisition Time (aq): 2-4 seconds.
¹³C NMR:
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
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Number of Scans: 1024-4096 scans due to the low natural abundance of ¹³C.
Relaxation Delay (d1): 2-5 seconds.
³¹P NMR:
Pulse Program: Proton-decoupled experiment.
Number of Scans: 64-128 scans.
Reference: 85% H₃PO₄ as an external standard.

3. Data Processing:

Rationale: Appropriate data processing is crucial for accurate spectral interpretation.
Procedure:

Apply a Fourier transform to the acquired free induction decay (FID).
Phase correct the spectrum manually.
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for
¹H NMR; δ = 77.16 ppm for ¹³C NMR).[6]
Integrate the signals in the ¹H NMR spectrum.

¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate is predicted to exhibit

distinct signals corresponding to the aromatic protons of the phenyl and isopropylphenyl

groups, as well as the aliphatic protons of the isopropyl moiety.
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Predicted Chemical

Shift (ppm)
Multiplicity Integration Assignment

~ 7.30 - 7.40 Multiplet 10H

Protons of the two

unsubstituted phenyl

groups

~ 7.20 Doublet 2H

Aromatic protons

ortho to the phosphate

linkage on the

isopropylphenyl ring

~ 7.10 Doublet 2H

Aromatic protons

meta to the phosphate

linkage on the

isopropylphenyl ring

~ 2.90 Septet 1H
Methine proton (-CH)

of the isopropyl group

~ 1.25 Doublet 6H
Methyl protons (-CH₃)

of the isopropyl group

Interpretation:

The aromatic region (7.10-7.40 ppm) will be complex due to the overlapping signals of the

ten protons from the two diphenyl groups and the four protons from the isopropylphenyl

group.

The septet for the methine proton and the doublet for the methyl protons are characteristic of

an isopropyl group, with the splitting pattern arising from spin-spin coupling with each other.

¹³C NMR Spectroscopy: Predicted Data and
Interpretation
The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of

the molecule.
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Predicted Chemical Shift (ppm) Assignment

~ 150-155
C-O (ipso-carbon of the phenyl groups attached

to phosphate)

~ 148-152
C-O (ipso-carbon of the isopropylphenyl group

attached to phosphate)

~ 145-148 Quaternary carbon of the isopropylphenyl group

~ 129-130 Aromatic CH carbons of the phenyl groups

~ 125-128
Aromatic CH carbons of the isopropylphenyl

group

~ 120-122 Aromatic CH carbons of the phenyl groups

~ 34 Methine carbon (-CH) of the isopropyl group

~ 24 Methyl carbons (-CH₃) of the isopropyl group

Interpretation:

The downfield signals in the aromatic region correspond to the carbon atoms directly

attached to the electron-withdrawing phosphate group.

The aliphatic signals around 34 and 24 ppm are characteristic of the isopropyl group.

Coupling between phosphorus and carbon atoms (J-coupling) can lead to splitting of the

signals for the ipso, ortho, meta, and para carbons of the aromatic rings, providing further

structural information.[7]

³¹P NMR Spectroscopy: Predicted Data and
Interpretation
³¹P NMR is a highly specific technique for characterizing organophosphorus compounds.

Predicted Chemical Shift (ppm) Assignment

~ -10 to -20 Phosphate ester
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Interpretation:

The chemical shift of the single phosphorus atom in 4-(1-methylethyl)phenyl diphenyl
phosphate is expected to fall within the typical range for triaryl phosphate esters.[8][9] For

comparison, the ³¹P chemical shift of triphenyl phosphate is reported to be around -18.0 ppm.

[10] The electron-donating nature of the isopropyl group may cause a slight upfield or

downfield shift compared to triphenyl phosphate.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule.

Experimental Protocol: IR Spectroscopy
1. Sample Preparation:

Rationale: The choice of sampling technique depends on the physical state of the sample.
For a liquid or low-melting solid, a thin film between salt plates is suitable.
Procedure (Thin Film Method):

Place a drop of the neat liquid sample onto a clean, dry NaCl or KBr salt plate.
Gently place a second salt plate on top, spreading the sample into a thin, uniform film.
Mount the plates in the spectrometer's sample holder.

2. Data Acquisition:

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
Parameters:
Scan Range: 4000 - 400 cm⁻¹.
Number of Scans: 16-32 scans.
Resolution: 4 cm⁻¹.

IR Spectrum: Predicted Data and Interpretation
The IR spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate will be dominated by

absorptions corresponding to the aromatic rings and the phosphate ester group.
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Predicted Wavenumber (cm⁻¹) Vibrational Mode

~ 3100 - 3000 Aromatic C-H stretch

~ 2960 - 2850 Aliphatic C-H stretch (isopropyl group)

~ 1600, 1490 Aromatic C=C stretch

~ 1300 - 1200 P=O stretch (phosphoryl group)

~ 1200 - 1000 P-O-C (aryl) stretch

~ 950 P-O stretch

~ 800 - 690 Aromatic C-H out-of-plane bend

Interpretation:

The strong absorption band for the P=O stretch is a key diagnostic feature for phosphate

esters. For triphenyl phosphate, this band is observed around 1292 cm⁻¹.[11]

The P-O-C stretching vibrations will also give rise to strong and characteristic bands. In aryl

phosphate compounds, these are typically observed in the 1174-1053 cm⁻¹ region.[11]

The presence of both aromatic and aliphatic C-H stretching bands confirms the presence of

both the phenyl and isopropylphenyl moieties.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry
1. Ionization Method:

Rationale: Electron Ionization (EI) is a common and robust ionization technique for volatile
and thermally stable compounds, providing characteristic fragmentation patterns.
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

2. GC-MS Parameters:
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GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high
temperature (e.g., 300 °C) to ensure good separation and elution of the compound.
MS Parameters:
Ionization Energy: 70 eV.
Mass Range: m/z 50-500.

Mass Spectrum: Data and Interpretation
The mass spectrum of 4-(1-methylethyl)phenyl diphenyl phosphate has been reported in

the NIST WebBook.

m/z Proposed Fragment Fragmentation Pathway

368 [M]⁺ Molecular ion

353 [M - CH₃]⁺
Loss of a methyl radical from

the isopropyl group

233 [(C₆H₅O)₂PO]⁺
Loss of the 4-

isopropylphenoxy radical

140 [C₆H₅OPO₂H]⁺ Rearrangement and cleavage

94 [C₆H₅OH]⁺ Phenol fragment

Interpretation:

The molecular ion peak at m/z 368 confirms the molecular weight of the compound.

A prominent peak at m/z 353 corresponds to the loss of a methyl group, a characteristic

fragmentation for compounds containing an isopropyl group, leading to the formation of a

stable benzylic cation.[10]

The fragmentation pattern of aromatic organophosphorus flame retardants often involves

cleavage of the C-O and P-O bonds.

The presence of fragments corresponding to diphenyl phosphate moieties and phenol further

supports the proposed structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1615071?utm_src=pdf-body
https://docs.chemaxon.com/display/docs/calculators_nmr-predictor.md
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1615071?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Molecular Structure
Caption: Molecular structure of 4-(1-methylethyl)phenyl diphenyl phosphate.
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Caption: General workflow for spectroscopic analysis.

Conclusion
The comprehensive spectroscopic analysis presented in this guide, incorporating predicted

NMR data, characteristic IR absorptions, and confirmed mass spectral fragmentation, provides

a robust framework for the identification and characterization of 4-(1-methylethyl)phenyl
diphenyl phosphate. The detailed experimental protocols and interpretations serve as a

valuable resource for scientists and researchers working with this and related

organophosphorus compounds. The convergence of data from these orthogonal analytical

techniques allows for a high degree of confidence in the structural assignment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1615071#4-1-methylethyl-phenyl-diphenyl-
phosphate-spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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